6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a complex organic compound that embodies several key functional groups, including a thiadiazole, pyran, and benzoate moiety. This compound exhibits interesting physicochemical properties, making it a subject of extensive research in various scientific fields such as medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate typically involves a multi-step process:
Formation of 1,3,4-thiadiazole: : The thiadiazole ring is synthesized through the reaction of thiosemicarbazide with appropriate acid chlorides or esters, under controlled acidic or basic conditions.
Introduction of 2-ethylbutanamido group: : This involves amide bond formation with 2-ethylbutanoic acid, often facilitated by coupling reagents like EDCI or DCC.
Construction of the 4H-pyran ring: : A cyclization reaction involving an aldehyde and an active methylene compound under basic or acidic conditions.
Thioether linkage formation: : A thiol-alkylation reaction to connect the thiadiazole to the pyran ring.
Esterification with 2,4-dimethoxybenzoic acid: : Typically conducted under acidic conditions, employing catalysts like sulfuric acid or via Steglich esterification using DCC and DMAP.
Industrial Production Methods
While laboratory synthesis involves meticulous steps, industrial production may employ continuous flow reactors to optimize reaction conditions and yield. Key improvements include enhanced temperature control, automated reagent addition, and in-situ purification processes to ensure product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation to introduce hydroxyl groups, often using agents like potassium permanganate or mCPBA.
Reduction: : Reduction reactions might target the ketone or the amide groups using reductants like lithium aluminum hydride.
Substitution: : The aromatic groups may undergo electrophilic aromatic substitution, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, mCPBA.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Agents: : Chlorine, bromine, nitric acid.
Major Products
Oxidation: : Introduction of hydroxyl or carbonyl groups.
Reduction: : Formation of alcohols or amines.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Utilized as a starting material for the synthesis of more complex molecules and polymers, especially in the design of novel catalysts and ligands for metal complexes.
Biology
Exhibited potential as an antimicrobial agent, with studies focusing on its effectiveness against various bacterial strains.
Medicine
Investigated for potential anti-inflammatory and anticancer properties, with research delving into its mechanism of action at the molecular level.
Industry
Used in the manufacturing of specialty chemicals, particularly in the formulation of high-performance materials and coatings due to its thermal stability and unique electronic properties.
Mechanism of Action
The compound's mechanism of action varies depending on its application. In medicinal chemistry:
Molecular Targets: : It may interact with key enzymes and receptors, disrupting biological pathways crucial for disease progression.
Pathways Involved: : Commonly involved in inhibiting inflammatory pathways or inducing apoptosis in cancer cells through specific target binding and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
6-(((5-(2-methylpropanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate
6-(((5-(2-ethylhexanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate
Uniqueness
The unique structural features of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate, such as the specific positioning of its functional groups and the electronic effects conferred by the 2-ethylbutanamido and 2,4-dimethoxybenzoate moieties, distinguish it from similar compounds
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Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7S2/c1-5-13(6-2)20(28)24-22-25-26-23(35-22)34-12-15-9-17(27)19(11-32-15)33-21(29)16-8-7-14(30-3)10-18(16)31-4/h7-11,13H,5-6,12H2,1-4H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDHIBDLKDQBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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